(s)-2-Hydroxy-4,4-dimethylpentanoic acid
Description
(S)-2-Hydroxy-4,4-dimethylpentanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position and two methyl substituents at the C4 position. Its molecular formula is C₇H₁₄O₃, with a molar mass of 146.18 g/mol. The compound’s stereochemistry and branching confer unique physicochemical properties, such as increased hydrophobicity compared to linear hydroxy acids.
Properties
CAS No. |
114990-92-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18426 |
Synonyms |
(R)-2-Hydroxy-4,4-diMethyl-pentanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
(a) 2-Hydroxy-4-methylpentanoic Acid
- Structure: (2S)-2-Hydroxy-4-methylpentanoic acid (C₆H₁₂O₃, 132.16 g/mol) lacks the second methyl group at C4, reducing steric hindrance and hydrophobicity.
- Properties: As a 2-hydroxycarboxylic acid, it participates in metabolic pathways (e.g., amino acid catabolism) and exhibits moderate water solubility .
- Applications : Used in studies on hydroxy acid metabolism and as a reference standard .
(b) 2-Hydroxy-4,4-dimethylglutaric Acid
- Structure : A dicarboxylic acid (C₇H₁₂O₆, 192.17 g/mol) with hydroxyl and dimethyl groups.
- Properties : Higher acidity (pKa ~3–4) due to dual carboxyl groups. Used as an atmospheric tracer for α-pinene oxidation .
- Key Difference: The dicarboxylic nature distinguishes it from the monocarboxylic target compound, influencing reactivity and environmental behavior .
(c) (2S)-2-Amino-4,4-dimethylpentanoic Acid
- Structure: Replaces the hydroxyl group with an amino group (C₇H₁₅NO₂, 145.2 g/mol).
- Properties : Exhibits zwitterionic behavior in solution. Used in DNA-templated library synthesis for macrocycle diversification .
- Toxicity: Limited toxicological data available; precautions include avoiding inhalation and skin contact .
Physicochemical Properties
Reactivity and Stability
- Hydroxy Acids: The hydroxyl and carboxyl groups enable esterification and hydrogen bonding.
- Amino Acid Analogs: The amino group in (2S)-2-Amino-4,4-dimethylpentanoic acid allows peptide bond formation, whereas the target compound’s hydroxyl group may favor glycosylation or chelation .
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